Cas no 1256374-18-1 (1,4-Dibromo-3,3-dimethoxybutan-2-one)

1,4-Dibromo-3,3-dimethoxybutan-2-one 化学的及び物理的性質
名前と識別子
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- 1256374-18-1
- 1,4-Dibromo-3,3-dimethoxybutan-2-one
- EN300-27122041
-
- MDL: MFCD32874638
- インチ: 1S/C6H10Br2O3/c1-10-6(4-8,11-2)5(9)3-7/h3-4H2,1-2H3
- InChIKey: NUCIMOWDIVHMKY-UHFFFAOYSA-N
- ほほえんだ: BrCC(C(CBr)=O)(OC)OC
計算された属性
- せいみつぶんしりょう: 289.89762g/mol
- どういたいしつりょう: 287.89967g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 35.5Ų
1,4-Dibromo-3,3-dimethoxybutan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27122041-10.0g |
1,4-dibromo-3,3-dimethoxybutan-2-one |
1256374-18-1 | 95% | 10g |
$1778.0 | 2023-05-26 | |
Enamine | EN300-27122041-0.25g |
1,4-dibromo-3,3-dimethoxybutan-2-one |
1256374-18-1 | 95% | 0.25g |
$162.0 | 2023-09-11 | |
Enamine | EN300-27122041-1.0g |
1,4-dibromo-3,3-dimethoxybutan-2-one |
1256374-18-1 | 95% | 1g |
$414.0 | 2023-05-26 | |
1PlusChem | 1P028GS9-5g |
1,4-dibromo-3,3-dimethoxybutan-2-one |
1256374-18-1 | 95% | 5g |
$1544.00 | 2024-07-09 | |
Aaron | AR028H0L-500mg |
1,4-dibromo-3,3-dimethoxybutan-2-one |
1256374-18-1 | 95% | 500mg |
$452.00 | 2025-02-16 | |
1PlusChem | 1P028GS9-500mg |
1,4-dibromo-3,3-dimethoxybutan-2-one |
1256374-18-1 | 95% | 500mg |
$445.00 | 2024-07-09 | |
Aaron | AR028H0L-1g |
1,4-dibromo-3,3-dimethoxybutan-2-one |
1256374-18-1 | 95% | 1g |
$595.00 | 2025-02-16 | |
Enamine | EN300-27122041-0.05g |
1,4-dibromo-3,3-dimethoxybutan-2-one |
1256374-18-1 | 95% | 0.05g |
$76.0 | 2023-09-11 | |
Enamine | EN300-27122041-0.5g |
1,4-dibromo-3,3-dimethoxybutan-2-one |
1256374-18-1 | 95% | 0.5g |
$310.0 | 2023-09-11 | |
Enamine | EN300-27122041-2.5g |
1,4-dibromo-3,3-dimethoxybutan-2-one |
1256374-18-1 | 95% | 2.5g |
$810.0 | 2023-09-11 |
1,4-Dibromo-3,3-dimethoxybutan-2-one 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
1,4-Dibromo-3,3-dimethoxybutan-2-oneに関する追加情報
Chemical Profile of 1,4-Dibromo-3,3-dimethoxybutan-2-one (CAS No. 1256374-18-1)
1,4-Dibromo-3,3-dimethoxybutan-2-one, identified by its Chemical Abstracts Service (CAS) number 1256374-18-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a unique structural framework with both bromine and methoxy substituents, presents a versatile platform for further chemical modifications and applications. The presence of two bromine atoms at the 1 and 4 positions, combined with the dimethoxy group at the 3 position, makes it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of 1,4-Dibromo-3,3-dimethoxybutan-2-one consists of a four-carbon chain with functional groups strategically placed to enhance reactivity. The ketone group at the 2 position provides a site for nucleophilic addition reactions, while the bromine atoms offer opportunities for cross-coupling reactions such as Suzuki or Heck couplings. Additionally, the dimethoxy groups contribute to the compound's overall stability and reactivity profile, making it suitable for various synthetic pathways.
In recent years, there has been a growing interest in exploring the potential applications of 1,4-Dibromo-3,3-dimethoxybutan-2-one in pharmaceutical research. Its structural features make it an attractive candidate for the development of novel therapeutic agents. For instance, the bromine atoms can be selectively modified to introduce different pharmacophores, enabling the synthesis of molecules with tailored biological activities. This flexibility has been exploited in the design of potential drug candidates targeting various diseases.
One of the most promising areas of research involving 1,4-Dibromo-3,3-dimethoxybutan-2-one is its use as a precursor in the synthesis of bioactive molecules. Researchers have demonstrated its utility in constructing complex scaffolds that mimic natural products with known pharmacological properties. The ability to functionalize both bromine and ketone positions allows for the creation of diverse molecular architectures, which can be further optimized through structural modifications.
The synthesis of 1,4-Dibromo-3,3-dimethoxybutan-2-one typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include bromination of appropriate precursors followed by methylation and oxidation steps to introduce the desired functional groups. The efficiency and yield of these synthetic pathways are critical factors that influence the practicality of using this compound in large-scale applications.
Recent advancements in catalytic methods have also contributed to improving the synthesis of 1,4-Dibromo-3,3-dimethoxybutan-2-one. Transition metal catalysts, such as palladium and copper complexes, have been employed to facilitate selective bromination and methoxylation reactions. These catalytic approaches not only enhance reaction efficiency but also reduce waste generation, aligning with green chemistry principles.
The pharmacological potential of derivatives derived from 1,4-Dibromo-3,3-dimethoxybutan-2-one has been investigated in several preclinical studies. Researchers have focused on exploring its effects on biological targets such as enzymes and receptors involved in disease pathways. Preliminary findings suggest that certain derivatives exhibit promising activities that could lead to new therapeutic interventions. However, further studies are needed to fully elucidate their mechanisms of action and potential side effects.
Another area where 1,4-Dibromo-3,3-dimethoxybutan-2-one has shown promise is in materials science. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced properties. For example, incorporating this compound into polymer backbones can improve thermal stability and mechanical strength. Additionally, its reactivity allows for the introduction of functional groups that can impart specific characteristics to materials used in electronics or biomedicine.
The industrial application of 1,4-Dibromo-3,3-dimethoxybutan-2-one is also being explored in agrochemicals. Derivatives of this compound have been investigated as potential intermediates for synthesizing pesticides and herbicides with improved efficacy and environmental safety. The ability to modify its structure allows for the development of compounds that target specific pests while minimizing harm to non-target organisms.
In conclusion,1,4-Dibromo-3,3-dimethoxybutan-2-one (CAS No. 1256374-18-1) is a versatile compound with significant potential across multiple domains including pharmaceuticals,materials science, and agrochemicals. Its unique structural features and reactivity make it a valuable building block for synthesizing complex molecules with diverse applications. As research continues to uncover new uses for this compound,1,4-Dibromo-3, dimethoxybutan, and related derivatives are expected to play an increasingly important role in advancing scientific and technological innovations.
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